molecular formula C8H9BrN2O B15195910 N-Nitroso-N-(4-bromobenzyl)methylamine CAS No. 98736-50-6

N-Nitroso-N-(4-bromobenzyl)methylamine

Katalognummer: B15195910
CAS-Nummer: 98736-50-6
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: AOGKIHZSOZKJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso-N-(4-bromobenzyl)methylamine is an organic compound with the molecular formula C8H9BrN2O It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) attached to a secondary amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-(4-bromobenzyl)methylamine typically involves the nitrosation of N-(4-bromobenzyl)methylamine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential toxicity of nitrosamines.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso-N-(4-bromobenzyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Nitroso-N-(4-bromobenzyl)methylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential use in drug development and cancer research.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Nitroso-N-(4-bromobenzyl)methylamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA, proteins, and other biomolecules, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA bases, where the nitroso group can cause alkylation and subsequent mutations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Nitroso-N-methylbenzylamine
  • N-Nitroso-N-(4-chlorobenzyl)methylamine
  • N-Nitroso-N-(4-fluorobenzyl)methylamine

Uniqueness

N-Nitroso-N-(4-bromobenzyl)methylamine is unique due to the presence of the bromine atom in the benzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

98736-50-6

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI-Schlüssel

AOGKIHZSOZKJSD-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=C(C=C1)Br)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.